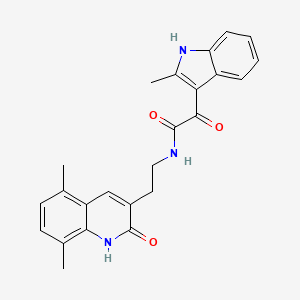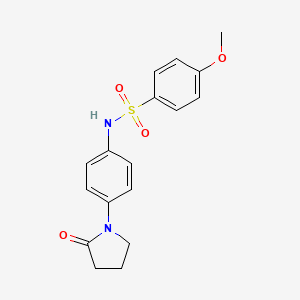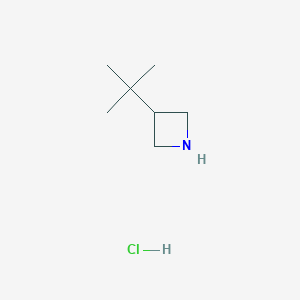
1beta-Allyl-2alpha-phenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1beta-Allyl-2alpha-phenylcyclopropane” is a chemical compound. The allyl group in this compound is a significant structural motif in biologically relevant agents, drugs, and natural products . It’s also an important building block used in the synthesis of heterocycles and bioactive amines .
Synthesis Analysis
The synthesis of allylic amines, such as “this compound”, has been achieved through multicomponent coupling reactions of simple alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be influenced by the allyl group it contains. The allyl group can exist in different forms such as the allyl cation, allyl radical, and allyl anion, each having different numbers of p-orbitals and pi-electrons .Chemical Reactions Analysis
The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .Scientific Research Applications
Stereocontrolled Synthesis and Ring Expansion
Research has demonstrated the utility of compounds similar to "1beta-Allyl-2alpha-phenylcyclopropane" in stereocontrolled synthesis and ring expansion reactions. For instance, stereocontrolled double ring expansion of fused allylidenecyclopropanes offers a novel route to hydroazulenes and other fused bicyclic systems. This process involves the preparation of phenylthio- and trimethylsilyl-substituted cyclopropanes, leading to the formation of allylidenecyclopropanes and their subsequent thermal rearrangement to cyclopentenocyclohexenes and other products (Shook et al., 1993).
Electromeric Forms and Radical Cation Studies
The study of "electromers" of the tetramethyleneethane radical cation and their behavior in various derivatives has provided insights into the interplay of experimental and theoretical approaches to understanding the stability and reactivity of these species. This research highlights the importance of vibronic coupling in determining the structures of radical cations (Müller et al., 2003).
Asymmetric Synthesis and Catalysis
Asymmetric synthesis using "this compound" derivatives has been explored, showcasing the ability of these compounds to serve as building blocks for the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. These findings demonstrate the potential of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, yielding products with excellent enantioselectivities (Trost et al., 2004).
Nucleophilic Substitutions and Catalytic Reactions
The palladium(0)-catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters highlight the synthetic utility of cyclopropane derivatives in forming highly reactive intermediates for further transformation into valuable organic compounds. This research emphasizes the role of cyclopropanes as intermediates in nucleophilic substitutions catalyzed by palladium (Stolle et al., 1992).
Allylation Reactions
Studies on silver ion-induced allylation of furan with cyclopropyl halides demonstrate the regio- and stereoselective formation of 2-allylfuran derivatives. This type of reaction showcases the versatility of cyclopropyl derivatives in forming allyl species and engaging in subsequent addition reactions with heteroaromatics (Shimizu et al., 1984).
Mechanism of Action
Target of Action
It’s known that cyclopropane derivatives can interact with various biological targets depending on their structure and functional groups .
Mode of Action
The mode of action of 1beta-Allyl-2alpha-phenylcyclopropane involves a cyclopropyl–allyl rearrangement . This rearrangement is sensitive to both the nature of the organoaluminum Lewis acid and the substitution in gem-dibromocyclopropane . The free activation energies of the cyclopropyl–allyl rearrangement were calculated for a number of gem-dibromocyclopropanes and aluminum-containing Lewis acids .
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
The result of the action of this compound involves the formation of substituted bromoalkenes in a good yield . The reaction is sensitive to both the nature of the organoaluminum Lewis acid and the substitution in gem-dibromocyclopropane .
Safety and Hazards
Future Directions
The application of artificial intelligence (AI) to chemistry, including the study of compounds like “1beta-Allyl-2alpha-phenylcyclopropane”, has grown tremendously in recent years . The future of this field likely involves further development of increasingly general and modular multicomponent reactions for allylic amine synthesis .
Properties
IUPAC Name |
[(1R,2R)-2-prop-2-enylcyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-6-11-9-12(11)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZORDBUUQFXRHS-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1C[C@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)
![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2872135.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)
![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)
![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)
